![molecular formula C10H4F5N3O2 B2407564 4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole CAS No. 957481-78-6](/img/structure/B2407564.png)
4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a pentafluorophenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole typically involves the reaction of 4-nitropyrazole with 2,3,4,5,6-pentafluorobenzyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl2).
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Reduction: 4-Amino-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in inflammatory or infectious diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Chemical Biology: It can be used as a probe to study biological processes involving nitroaromatic compounds or fluorinated aromatic systems.
Mecanismo De Acción
The mechanism of action of 4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the pentafluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitro-1-phenylpyrazole: Lacks the pentafluorophenyl group, resulting in different electronic properties and reactivity.
4-Amino-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole: The amino group provides different reactivity compared to the nitro group.
1-[(2,3,4,5,6-Pentafluorophenyl)methyl]pyrazole:
Uniqueness
4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole is unique due to the combination of a nitro group and a pentafluorophenylmethyl group on the pyrazole ring. This combination imparts distinct electronic properties and reactivity, making it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
4-nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F5N3O2/c11-6-5(7(12)9(14)10(15)8(6)13)3-17-2-4(1-16-17)18(19)20/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMURQOUFGZIQMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine](/img/structure/B2407481.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,3-dimethylbutanamide](/img/structure/B2407482.png)
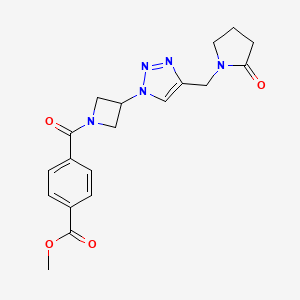
![(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2407486.png)

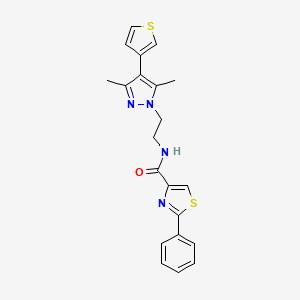
![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2407490.png)

![N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407497.png)
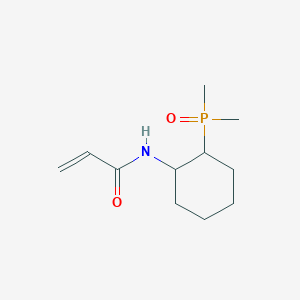
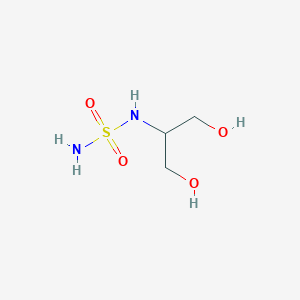
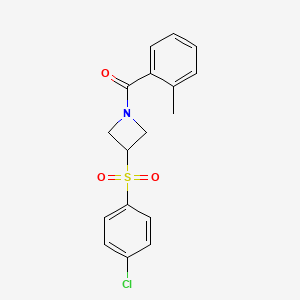
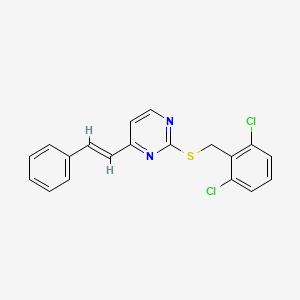
![4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2407504.png)
